Vapendavir

Description

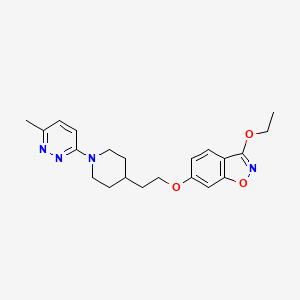

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSVBVKHUICELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195984 | |

| Record name | Vapendavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439085-51-5 | |

| Record name | Vapendavir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439085515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vapendavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VAPENDAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8LVL5Z68H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vapendavir: A Technical Overview of its Discovery, Synthesis, and Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vapendavir (BTA-798) is a potent, orally bioavailable antiviral compound targeting a broad spectrum of enteroviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71). As a member of the "WIN" class of capsid-binding inhibitors, its mechanism of action involves the stabilization of the viral capsid, thereby preventing viral entry and uncoating. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, supplemented with quantitative efficacy data and detailed experimental protocols.

Discovery and Development

This compound emerged from a lineage of research focused on capsid-binding inhibitors of picornaviruses, which began with the discovery of the WIN compounds by Sterling-Winthrop.[1][2] These early compounds demonstrated activity against rhinoviruses by binding to a hydrophobic pocket in the VP1 capsid protein.[2] Over the years, medicinal chemistry efforts aimed to improve the potency, bioavailability, and spectrum of activity of these initial hits.

Pirodavir was a significant advancement, showing potent, broad-spectrum anti-rhinovirus activity. However, its clinical efficacy was hampered by poor pharmacokinetic properties, specifically rapid hydrolysis of its ester group.[1] This led to the development of oxime ether analogs, such as BTA-188, which exhibited improved oral bioavailability.[1] this compound represents a further optimization of this series, developed to enhance metabolic stability and oral bioavailability.[1] It is currently in late-stage clinical development for the treatment of rhinovirus infections, particularly in patients with underlying respiratory conditions like chronic obstructive pulmonary disease (COPD) and asthma.[3][4][5][6][7][8][9]

Chemical Synthesis

The synthesis of this compound involves a multi-step process. While specific, proprietary details of the manufacturing process are not publicly available, the general synthetic route has been described.[1] The process involves the preparation of two key intermediates which are then coupled.

dot

Mechanism of Action

This compound is a capsid-binding agent that targets a hydrophobic pocket located within the viral protein 1 (VP1) of picornaviruses.[2][10][11][12][13] This binding event stabilizes the viral capsid, preventing the conformational changes that are necessary for viral attachment to host cells and the subsequent release of the viral RNA genome into the cytoplasm.[2][10] This mechanism of action is characteristic of the WIN class of antiviral compounds.[2] By inhibiting these early stages of the viral life cycle, this compound effectively blocks viral replication.[3][4][7]

dot

Antiviral Activity

This compound has demonstrated potent, broad-spectrum activity against a wide range of enteroviruses. Its efficacy is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits the viral cytopathic effect by 50%.

| Virus | Strain/Genogroup | EC50 (µM) | Reference |

| Enterovirus 71 (EV71) | Genogroup A | ~0.7 | [14] |

| Enterovirus 71 (EV71) | Genogroup B2 | ~0.7 | [14] |

| Enterovirus 71 (EV71) | Genogroup B5 | ~0.7 | [14] |

| Enterovirus 71 (EV71) | Genogroup C2 | ~0.7 | [14] |

| Enterovirus 71 (EV71) | Genogroup C4 | ~0.7 | [14] |

| Enterovirus 71 (EV71) | Various Strains | 0.5 - 1.4 | [14][15] |

| Human Rhinovirus 14 (HRV14) | Wild Type | 0.09 ± 0.01 | [2] |

| Human Rhinovirus | Multiple Serotypes | Active against 97% of tested rhinoviruses | [3][4][6][7][16] |

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

The antiviral activity of this compound is commonly determined using a cytopathic effect (CPE) reduction assay.[2][17] This assay measures the ability of a compound to protect host cells from virus-induced cell death.

Objective: To determine the EC50 of this compound against a specific virus.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., HeLa cells for rhinoviruses, Vero E6 cells for some enteroviruses).[5][10]

-

Cell culture medium (e.g., MEM supplemented with fetal bovine serum).

-

Virus stock of known titer.

-

This compound stock solution (typically in DMSO).

-

96-well microtiter plates.

-

Cell viability stain (e.g., neutral red or crystal violet).[3][4][15]

-

Plate reader.

Procedure:

-

Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer overnight.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Treatment: When the cell monolayer is confluent, remove the growth medium and add the this compound dilutions to the wells in triplicate. Include wells for "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug).

-

Infection: Add the virus to all wells except the "cell control" wells at a multiplicity of infection (MOI) that will cause >80% CPE in the "virus control" wells within the desired incubation period (e.g., 48-72 hours).[1][5]

-

Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication.

-

Staining: After the incubation period, when significant CPE is observed in the "virus control" wells, remove the medium and stain the remaining viable cells with a cell viability stain.

-

Quantification: After a suitable incubation with the stain, wash the plates, and solubilize the stain. Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the "cell control" and "virus control" wells. The EC50 is determined by regression analysis of the dose-response curve.[1]

dot

Pharmacokinetics and Clinical Development

Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability, which was a key objective in its development.[1] Clinical trials have been conducted in patients with asthma and COPD to evaluate the safety and efficacy of this compound in treating rhinovirus infections.[3][4][5][8][9][10] These studies have shown that this compound is generally well-tolerated and can reduce viral load and respiratory symptoms.[3][4][5] A Phase 1 study has also been completed to assess the pharmacokinetics and food effect of this compound in healthy participants and those with COPD.[12] Further clinical development is ongoing to establish its role in managing exacerbations of chronic respiratory diseases triggered by rhinovirus infections.[6][7][16]

Conclusion

This compound is a promising broad-spectrum antiviral agent with a well-defined mechanism of action against a range of clinically significant enteroviruses. Its development highlights the success of structure-based drug design in optimizing the therapeutic potential of the WIN class of capsid-binding inhibitors. With its favorable oral bioavailability and demonstrated clinical activity, this compound holds the potential to become a valuable therapeutic option for the treatment of rhinovirus and other enterovirus infections, particularly in vulnerable patient populations. Continued clinical evaluation will be crucial in fully defining its therapeutic utility.

References

- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 2. researchgate.net [researchgate.net]

- 3. pblassaysci.com [pblassaysci.com]

- 4. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. hra.nhs.uk [hra.nhs.uk]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Comparative analysis of the molecular mechanism of resistance to this compound across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative analysis of the molecular mechanism of resistance to this compound across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | MedPath [trial.medpath.com]

- 13. virtus-rr.com [virtus-rr.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Altesa BioSciences Reports Positive Phase 2 this compound Results in COPD Rhinovirus Study [synapse.patsnap.com]

- 17. The Capsid Binder this compound and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vapendavir is a potent, orally bioavailable antiviral compound that demonstrates broad-spectrum activity against a range of picornaviruses, including rhinoviruses and enteroviruses.[1][2] Its mechanism of action is centered on its function as a capsid binder. This compound inserts into a hydrophobic pocket within the viral protein 1 (VP1), stabilizing the capsid and preventing the conformational changes necessary for viral entry and uncoating.[1][2] This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

Core Mechanism of Action: Capsid Stabilization

This compound belongs to a class of antiviral agents known as "capsid binders". These small molecules target a hydrophobic pocket located within the β-barrel of the VP1 capsid protein.[1][2] This pocket is a conserved feature among many picornaviruses and plays a crucial role in the viral lifecycle, particularly during the early stages of infection.[1][3]

Upon binding, this compound physically occupies this pocket, acting as a "molecular glue" that increases the rigidity and thermal stability of the viral capsid.[1][2] This stabilization prevents the flexible conformational changes that are essential for the virus to attach to host cell receptors and subsequently release its RNA genome into the cytoplasm (uncoating).[1][3] By locking the capsid in a stable, non-infectious conformation, this compound effectively neutralizes the virus particle.

Binding Site and Molecular Interactions

This compound lodges deep within the hydrophobic pocket of VP1. Molecular modeling and ligplot analyses of the this compound-rhinovirus complex have identified key amino acid residues that form van der Waals interactions with the compound.[1][4][5] These interactions are critical for the stable binding of this compound and its inhibitory effect. For instance, in human rhinovirus 2 (HRV2), residue M213 has been shown to make van der Waals contact with this compound.[1][4][5]

The following diagram illustrates the binding of this compound within the VP1 pocket and the subsequent inhibition of viral uncoating.

Resistance Mechanisms

Resistance to this compound can arise through mutations in the VP1 protein.[1] These mutations can be broadly categorized into two types:

-

Pocket Mutations: Amino acid substitutions within the hydrophobic binding pocket can directly interfere with the binding of this compound.[1] For example, mutations such as C199R/Y in HRV14 and I194F in Poliovirus 1 have been identified in this compound-resistant strains.[1] These changes can alter the shape or hydrophobicity of the pocket, reducing the affinity of the drug.

-

Non-Pocket Mutations: Interestingly, mutations outside the binding pocket can also confer resistance.[1] For instance, the G149C substitution in HRV2, located in a loop of the VP1 protein, leads to a resistant phenotype.[1] Molecular dynamics simulations suggest that such mutations can allosterically affect the conformation of the binding pocket, indirectly impacting drug binding.[1]

A particularly noteworthy phenomenon is the emergence of this compound-dependent strains. In the case of the HRV2 G149C mutant, the virus exhibits impaired replication in the absence of this compound.[1] It is hypothesized that the mutation destabilizes the capsid, and the binding of this compound is required to restore a conformation competent for efficient cell entry and replication.[1]

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral cytopathic effect (CPE) in cell culture.

| Virus | Strain | Genotype (VP1) | This compound EC50 (µM) | Fold Change in EC50 | Reference |

| Human Rhinovirus 14 (HRV14) | Wild-Type | WT | 0.09 ± 0.01 | - | [6] |

| Human Rhinovirus 14 (HRV14) | Resistant | C199R | >10 | >110 | [6] |

| Human Rhinovirus 14 (HRV14) | Resistant | C199Y | >10 | >110 | [6] |

| Human Rhinovirus 2 (HRV2) | Wild-Type | WT | 0.07 ± 0.01 | - | [6] |

| Human Rhinovirus 2 (HRV2) | Resistant | G149C | >10 | >140 | [6] |

| Enterovirus D68 (EV-D68) | Wild-Type | WT | 1.4 ± 0.2 | - | [6] |

| Enterovirus D68 (EV-D68) | Resistant | M252L/K167E | >10 | >7 | [6] |

| Poliovirus 1 (PV1) | Sabin | WT | 0.2 ± 0.03 | - | [6] |

| Poliovirus 1 (PV1) | Resistant | I194F | >10 | >50 | [6] |

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay is a cornerstone for determining the antiviral activity of compounds like this compound.

Principle: The assay measures the ability of a compound to protect cells from the destructive effects (cytopathic effects) of a virus.

Detailed Methodology:

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., HeLa or Vero cells) at a density that will result in a confluent monolayer after 24 hours of incubation (typically 1-2 x 10^4 cells per well). Incubate at 37°C in a 5% CO2 atmosphere.

-

Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration is 100 µM, with 2-fold or 3-fold serial dilutions.

-

Infection and Treatment:

-

Remove the growth medium from the confluent cell monolayer.

-

Add the diluted this compound to the wells in triplicate. Include a "virus control" (cells with virus but no drug) and a "cell control" (cells with no virus and no drug).

-

Add the virus at a predetermined multiplicity of infection (MOI) that causes complete CPE in the virus control wells within 48-72 hours.

-

-

Incubation: Incubate the plate at the optimal temperature for the specific virus (e.g., 33°C for rhinoviruses) in a 5% CO2 atmosphere until the virus control wells show 90-100% CPE.

-

Quantification of Cell Viability:

-

Remove the medium from the wells.

-

Add a solution of a vital stain, such as crystal violet or a tetrazolium salt (e.g., MTS), to each well.

-

After an appropriate incubation period, measure the absorbance at a specific wavelength using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Thermal Stability Assay (nanoDSF)

This assay provides direct evidence of capsid stabilization by this compound.

Principle: Nano-differential scanning fluorimetry (nanoDSF) measures the thermal stability of a protein by monitoring changes in its intrinsic tryptophan fluorescence as it unfolds with increasing temperature. A shift in the melting temperature (Tm) to a higher value in the presence of a compound indicates stabilization.[7][8]

Detailed Methodology:

-

Sample Preparation:

-

Prepare purified picornavirus particles at a concentration of 0.5-1.0 mg/mL in a suitable buffer (e.g., PBS).

-

Prepare a solution of this compound at the desired concentration (e.g., 10-fold molar excess).

-

Mix the virus suspension with either the this compound solution or a vehicle control.

-

-

Capillary Loading: Load approximately 10 µL of each sample into nanoDSF capillaries.

-

nanoDSF Measurement:

-

Place the capillaries into the nanoDSF instrument.

-

Set the temperature ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) with a heating rate of 1°C/minute.

-

The instrument will monitor the tryptophan fluorescence emission at 330 nm and 350 nm.

-

-

Data Analysis:

-

The ratio of the fluorescence at 350 nm to 330 nm is plotted against temperature.

-

The melting temperature (Tm) is determined as the inflection point of the unfolding transition curve.

-

An increase in the Tm of the virus in the presence of this compound compared to the control indicates capsid stabilization.[7][8]

-

Conclusion

This compound represents a promising antiviral agent against a broad range of picornaviruses. Its well-defined mechanism of action, involving the stabilization of the viral capsid through binding to a hydrophobic pocket in VP1, provides a solid foundation for its further development. The quantitative data on its efficacy, coupled with a detailed understanding of resistance mechanisms, will be instrumental in guiding future clinical applications and the design of next-generation capsid binders. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other compounds targeting picornavirus replication.

References

- 1. Comparative analysis of the molecular mechanism of resistance to this compound across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. embopress.org [embopress.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 7. nanoDSF: In vitro Label-Free Method to Monitor Picornavirus Uncoating and Test Compounds Affecting Particle Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanoDSF: In vitro Label-Free Method to Monitor Picornavirus Uncoating and Test Compounds Affecting Particle Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of Vapendavir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapendavir (formerly BTA798) is a clinical-stage, orally bioavailable antiviral compound targeting the large and diverse Picornaviridae family of viruses. As a member of the "capsid binder" class of antivirals, this compound exhibits a mechanism of action that physically inhibits viral entry into host cells. This technical guide provides an in-depth overview of the in vitro antiviral spectrum of this compound, detailing its activity against various picornaviruses, the experimental protocols used to determine this activity, and its molecular mechanism of action.

Mechanism of Action

This compound is a potent enteroviral capsid binder.[1][2] It targets a highly conserved hydrophobic pocket within the viral capsid protein 1 (VP1).[2][3] This binding pocket is a key structural feature for many picornaviruses, playing a crucial role in the conformational changes required for receptor binding and subsequent uncoating of the viral RNA genome.[3]

By occupying this pocket, this compound stabilizes the viral capsid, preventing the necessary conformational shifts that lead to the release of the viral genome into the host cell cytoplasm.[2] This inhibition of viral entry and uncoating is the primary mechanism by which this compound exerts its antiviral effect.[4][5][6]

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a broad range of picornaviruses, most notably human rhinoviruses (HRV) and enteroviruses. Clinical development has focused on its potential for treating rhinovirus infections.[1] It has shown efficacy against 97% of tested rhinoviruses and other respiratory enteroviruses.[5][6]

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of this compound against various picornaviruses as measured by the 50% effective concentration (EC50).

| Virus | Strain(s) | Cell Line | EC50 (µM) | Reference(s) |

| Enterovirus 71 (EV71) | Panel of 21 strains (Genogroups A, B, C) | Various | Average: 0.7 (Range: 0.5-1.4) | [1] |

| Poliovirus 1 | Sabin | BGM | Data on resistance, not specific EC50 | [7] |

| Human Rhinovirus 14 (HRV-14) | Not specified | Not specified | Data on resistance, not specific EC50 | [7] |

| Human Rhinovirus 2 (HRV-2) | Not specified | Not specified | Data on resistance, not specific EC50 | [7] |

| Enterovirus D68 (EV-D68) | CU70 | Not specified | Data on resistance, not specific EC50 | [7] |

Experimental Protocols

The in vitro antiviral activity of this compound is primarily assessed using cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE) or the reduction in the number of viral plaques.

Cytopathic Effect (CPE) Reduction Assay

This assay quantifies the ability of a compound to protect cells from the destructive effects of viral replication.

Protocol:

-

Cell Seeding: Plate a suitable host cell line (e.g., HeLa, Vero, or RD cells) in 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment:

-

Remove the growth medium from the cell monolayers.

-

Add the diluted this compound to the wells.

-

Infect the cells with a standardized amount of virus (e.g., a multiplicity of infection (MOI) that causes complete CPE in 3-5 days).

-

Include appropriate controls: virus-infected untreated cells (virus control), uninfected untreated cells (cell control), and a positive control antiviral if available.

-

-

Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 33-37°C) for 3-5 days, or until complete CPE is observed in the virus control wells.

-

Quantification of Cell Viability:

-

Assess cell viability using a colorimetric or fluorometric method. A common method is the MTS assay, which measures the metabolic activity of living cells.

-

Add the MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

-

Data Analysis: Calculate the EC50 value, which is the concentration of this compound that protects 50% of the cells from virus-induced CPE, by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Plaque Reduction Neutralization Test (PRNT)

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer.

Protocol:

-

Cell Seeding: Plate a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer.

-

Virus-Compound Incubation:

-

Prepare serial dilutions of this compound.

-

Mix each drug dilution with a constant amount of virus (e.g., 50-100 plaque-forming units (PFU)).

-

Incubate the virus-drug mixture for a set period (e.g., 1 hour at 37°C) to allow the drug to bind to the virions.

-

-

Infection:

-

Remove the growth medium from the cell monolayers.

-

Inoculate the cells with the virus-drug mixtures.

-

Allow the virus to adsorb to the cells for 1 hour.

-

-

Overlay:

-

Remove the inoculum.

-

Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. The overlay medium should also contain the corresponding concentration of this compound.

-

-

Incubation: Incubate the plates for 3-5 days, or until plaques are visible.

-

Plaque Visualization and Counting:

-

Fix the cells (e.g., with formaldehyde).

-

Stain the cell monolayer with a dye such as crystal violet. Plaques will appear as clear zones where cells have been lysed.

-

Count the number of plaques in each well.

-

-

Data Analysis: Calculate the plaque reduction percentage for each drug concentration compared to the virus control (no drug). The EC50 is the concentration of this compound that reduces the number of plaques by 50%.

Conclusion

This compound is a broad-spectrum picornavirus inhibitor with a well-defined mechanism of action targeting the viral capsid. Its potent in vitro activity against a wide range of rhinoviruses and enteroviruses, including the clinically significant Enterovirus 71, underscores its potential as a therapeutic agent for picornaviral infections. The standardized in vitro assays, such as CPE reduction and plaque reduction, provide robust methods for evaluating the antiviral efficacy of this compound and other capsid-binding inhibitors. Further research to fully delineate its activity against a comprehensive panel of picornavirus serotypes will continue to refine our understanding of its therapeutic potential.

References

- 1. The Capsid Binder this compound and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. virtus-rr.com [virtus-rr.com]

- 5. Altesa BioSciences Reports Positive Phase 2 this compound Results in COPD Rhinovirus Study [synapse.patsnap.com]

- 6. This compound Shows Promise in Phase 2 Trial for Rhinovirus-Induced COPD Exacerbations [trial.medpath.com]

- 7. researchgate.net [researchgate.net]

Vapendavir: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapendavir is a clinical-stage, orally bioavailable antiviral agent under development for the treatment and prevention of infections caused by human rhinoviruses (HRVs), the primary pathogens responsible for the common cold. As a member of the capsid-binding inhibitor class, this compound presents a targeted approach to antiviral therapy by interfering with the initial stages of the viral lifecycle. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics (PK) and pharmacodynamics (PD), drawing from available preclinical and clinical data.

Pharmacodynamics: Halting the Virus at the Gate

This compound exerts its antiviral effect through a well-defined mechanism of action: inhibition of viral capsid function. It targets a hydrophobic pocket within the viral protein 1 (VP1) of the rhinovirus capsid.[1] By binding to this pocket, this compound stabilizes the capsid, thereby preventing the conformational changes necessary for two critical early events in the viral replication cycle: attachment to host cells and the subsequent release of viral RNA into the cytoplasm.[2] This dual-inhibition mechanism effectively halts the infection before it can establish itself within the host cell.

In Vitro Antiviral Activity

This compound has demonstrated potent and broad-spectrum activity against a wide range of enteroviruses. While specific EC50 values against a comprehensive panel of human rhinovirus serotypes are not publicly available, its efficacy has been highlighted in several studies. It is reported to be active against over 97% of HRV A and B serotypes.[2] For Enterovirus 71 (EV71), this compound has shown robust activity with an average EC50 of 0.7 μM.[3]

| Virus | Cell Line | EC50 (μM) |

| Enterovirus 71 (EV71) | Various | ~0.7 |

| Human Rhinovirus (HRV) | Various | Data not publicly available |

Table 1: In Vitro Antiviral Activity of this compound.

Clinical Pharmacodynamics

Clinical studies have provided evidence of this compound's pharmacodynamic effects in humans. In a Phase 2 placebo-controlled rhinovirus challenge study in patients with Chronic Obstructive Pulmonary Disease (COPD), treatment with this compound resulted in a reduced level and faster resolution of viral loads in the respiratory system.[4][5] This reduction in viral load was associated with an improvement in both upper and lower respiratory symptoms and a shortened overall course of illness.[4][5] In earlier studies with asthmatic patients, doses of 264 mg and 528 mg administered twice daily also demonstrated a reduction in viral load.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

A dedicated Phase 1 clinical trial (NCT05962645) was conducted to characterize the single and multiple-dose plasma pharmacokinetic profiles of this compound in both healthy participants and individuals with COPD.[2] While the specific quantitative data from this study, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life, have not been publicly released, the study design indicates a thorough investigation into the drug's pharmacokinetic properties. The trial was an open-label study assessing single and multiple doses, including a loading dose, and also evaluated the effect of food on the drug's absorption.[2]

For a structurally similar capsid binder, BTA798, a single 400 mg dose in healthy volunteers resulted in a Cmax of 1890 ng/mL, a Tmax of 1.03 hours, and a half-life (t1/2) of 11.8 hours, with an AUC0-∞ of 13758 ng·h/mL.[6] While not directly applicable to this compound, these values from a related compound provide a general indication of the pharmacokinetic profile that might be expected from this class of molecules.

| Parameter | Value | Condition |

| Cmax | Data not publicly available | Single and multiple doses |

| Tmax | Data not publicly available | Single and multiple doses |

| AUC | Data not publicly available | Single and multiple doses |

| Half-life (t1/2) | Data not publicly available | Single and multiple doses |

| Food Effect | Investigated, but data not publicly available | N/A |

Table 2: Summary of this compound Pharmacokinetic Parameters (Data from NCT05962645 is not yet publicly available).

Experimental Protocols

In Vitro Efficacy Assessment: Cytopathic Effect (CPE) Reduction Assay

The in vitro antiviral activity of this compound is typically assessed using a cytopathic effect (CPE) reduction assay.

-

Cell Culture: A suitable host cell line (e.g., HeLa, MRC-5) is cultured in 96-well plates to form a confluent monolayer.

-

Virus Inoculation: The cells are infected with a specific serotype of human rhinovirus at a predetermined multiplicity of infection (MOI).

-

Compound Treatment: Immediately following infection, serial dilutions of this compound are added to the wells. Control wells with no drug and no virus are also included.

-

Incubation: The plates are incubated at 33-35°C (optimal temperature for rhinovirus replication) for a period of 3 to 5 days.

-

CPE Observation: The wells are microscopically examined daily for the presence of virus-induced CPE, which includes cell rounding, detachment, and lysis.

-

Data Analysis: The concentration of this compound that inhibits the CPE by 50% (EC50) is determined using regression analysis.

Clinical Trial Methodology: Phase 2 Rhinovirus Challenge Study (Adapted from NCT06149494)

This protocol outlines a typical design for a human rhinovirus challenge study to evaluate the efficacy of this compound.

-

Participant Selection: Healthy volunteers or patients with underlying respiratory conditions (e.g., COPD) are screened for eligibility. Key criteria often include seronegativity for the challenge virus strain.

-

Virus Challenge: Eligible participants are inoculated intranasally with a specific strain of human rhinovirus.

-

Symptom Monitoring: Participants are monitored daily for the development of upper and lower respiratory tract symptoms using validated scoring systems.

-

Randomization and Treatment: Upon the onset of symptoms, participants are randomized to receive either this compound or a placebo for a predefined duration (e.g., 7 days). Dosing regimens in studies have included twice-daily administration.

-

Sample Collection: Nasal lavage, sputum, and serum samples are collected at baseline and at multiple time points post-infection and during treatment.

-

Viral Load Quantification: Viral RNA is extracted from the nasal lavage and/or sputum samples. Quantitative real-time polymerase chain reaction (qRT-PCR) is then used to determine the viral load, typically expressed as viral RNA copies per milliliter.

-

Pharmacokinetic Sampling: Blood samples are collected at various time points relative to drug administration to determine the plasma concentrations of this compound.

-

Data Analysis: The primary endpoints typically include the change in symptom scores and the reduction in viral load in the this compound group compared to the placebo group. Pharmacokinetic parameters are calculated using non-compartmental analysis.

Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound Inhibition of Rhinovirus Entry

References

- 1. Comparative analysis of the molecular mechanism of resistance to this compound across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Altesa BioSciences Details Positive Topline this compound Results from Phase 2 Placebo-Controlled Rhinovirus Challenge Study in COPD Patients - BioSpace [biospace.com]

- 5. Altesa BioSciences Reports Positive Phase 2 this compound Results in COPD Rhinovirus Study [synapse.patsnap.com]

- 6. An Orally Available 3-Ethoxybenzisoxazole Capsid Binder with Clinical Activity against Human Rhinovirus - PMC [pmc.ncbi.nlm.nih.gov]

Vapendavir's Foothold: A Technical Guide to its Binding Site on the Viral Capsid

For Immediate Release

A Deep Dive into the Molecular Interactions of a Promising Antiviral Agent

This technical guide offers an in-depth exploration of the binding site and mechanism of action of Vapendavir, a potent antiviral compound targeting a broad spectrum of rhinoviruses and enteroviruses. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the critical molecular interactions that underpin this compound's therapeutic potential.

Executive Summary

This compound is a capsid-binding antiviral agent that inhibits viral replication by preventing the virus from entering host cells.[1][2][3][4][5][6] It achieves this by inserting into a hydrophobic pocket located within the viral protein 1 (VP1) of the viral capsid.[1][4][7][8] This binding event stabilizes the capsid, preventing the conformational changes necessary for uncoating and release of the viral genome.[1][7][8] This guide provides a comprehensive overview of the this compound binding site, the molecular basis of its antiviral activity, and the mechanisms of viral resistance.

The this compound Binding Site: A Hydrophobic Haven

The target of this compound is a hydrophobic pocket located within the VP1 protein, a major structural component of the picornavirus capsid.[1][4][7][8] This pocket is a common feature among many rhinoviruses and enteroviruses, providing a basis for this compound's broad-spectrum activity.[1]

Structural Insights from X-ray Crystallography

The crystal structure of human rhinovirus 2 (hRV2) in complex with this compound (PDB ID: 3vdd) provides a detailed view of the binding interactions at a resolution of 3.20 Å.[8] this compound lodges deep within the hydrophobic pocket, establishing multiple non-covalent interactions with the surrounding amino acid residues.

Key Molecular Interactions

Analysis of the this compound-hRV2 complex reveals that the primary mode of interaction is through van der Waals forces.[1][7] A key residue, Methionine 213 (M213) in VP1, has been identified as making significant van der Waals contact with the inhibitor, contributing to the stability of the complex.[1][7][9]

The following diagram, generated using the DOT language, illustrates the binding of this compound within the VP1 hydrophobic pocket and highlights the key interacting residue.

Quantitative Analysis of this compound's Antiviral Activity

The efficacy of this compound has been quantified against various rhinovirus and enterovirus serotypes using cell-based assays. The half-maximal effective concentration (EC50) is a key metric used to determine the potency of an antiviral compound.

| Virus | Strain | Wild-Type EC50 (µM) | Resistant Mutant(s) | Mutant EC50 (µM) | Fold Change in Resistance | Reference(s) |

| Human Rhinovirus 14 (hRV14) | - | 0.09 ± 0.01 | C199R | >10 | >110 | [1] |

| C199Y | >10 | >110 | [1] | |||

| Human Rhinovirus 2 (hRV2) | - | 0.04 ± 0.003 | G149C | 0.03 ± 0.004 | 0.75 | [1] |

| Enterovirus D68 (EV-D68) | CU70 | - | M252L, A156T, K167E | >10 | - | [1] |

| Poliovirus 1 (PV1) | Sabin | - | I194F | >10 | - | [1] |

| Enterovirus 71 (EV71) | Genogroup A | 0.842 ± 0.325 | - | - | - | [10] |

| Genogroup B2 | 0.671 ± 0.321 | - | - | - | [10] | |

| Genogroup B5 | 0.498 ± 0.236 | - | - | - | [10] | |

| Genogroup C2 | 0.957 ± 0.074 | - | - | - | [10] | |

| Genogroup C4 | 0.739 ± 0.248 | - | - | - | [10] |

Mechanisms of Resistance to this compound

Resistance to this compound can emerge through mutations in the VP1 capsid protein.[1] These mutations can occur both within the hydrophobic binding pocket and at sites distant from it.

-

Pocket Mutations: Amino acid substitutions within the binding pocket can sterically hinder the entry of this compound or reduce the affinity of binding. Examples include C199R/Y in hRV14 and I194F in PV1.[1][3]

-

Allosteric Mutations: Mutations outside the binding pocket, such as G149C in hRV2, can induce conformational changes that indirectly affect the binding of this compound or stabilize the capsid in a drug-resistant state.[1][5] Interestingly, the G149C mutation in hRV2 has been shown to confer a this compound-dependent phenotype, where the virus requires the presence of the drug for efficient replication.[1][9]

The logical flow of resistance development is depicted in the following diagram:

Experimental Protocols

The characterization of this compound's interaction with the viral capsid relies on a suite of established experimental techniques. Detailed methodologies for key assays are provided below.

Cytopathic Effect (CPE) Reduction Assay

This assay is a cornerstone for evaluating the antiviral activity of compounds in vitro.

-

Cell Culture: Seed a 96-well plate with a suitable host cell line (e.g., HeLa or MRC-5) to achieve 80-90% confluency.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).

-

Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the this compound dilutions to the wells. Include untreated infected (virus control) and uninfected (cell control) wells.

-

Incubation: Incubate the plate at the optimal temperature for viral replication (typically 33-37°C) until significant CPE is observed in the virus control wells (usually 3-5 days).

-

Quantification of Cell Viability: Stain the cells with a viability dye such as neutral red or crystal violet. After a suitable incubation period, lyse the cells and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of CPE reduction for each this compound concentration relative to the virus and cell controls. The EC50 value is determined by non-linear regression analysis of the dose-response curve.

In Vitro Resistance Selection

This protocol is used to generate and characterize drug-resistant viral variants.

-

Virus Propagation: Propagate the wild-type virus in the presence of a sub-optimal concentration of this compound (typically around the EC50 value).

-

Serial Passage: Harvest the virus from the culture showing CPE and use it to infect fresh cells with increasing concentrations of this compound. This process is repeated for multiple passages.

-

Isolation of Resistant Clones: Isolate individual viral clones from the resistant population by plaque purification.

-

Phenotypic Characterization: Determine the EC50 of this compound against the isolated clones using the CPE reduction assay to confirm the resistant phenotype.

-

Genotypic Characterization: Extract viral RNA from the resistant clones and sequence the capsid-coding region (particularly VP1) to identify mutations responsible for resistance.

Capsid Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)

This assay measures the effect of a compound on the thermal stability of the viral capsid.

-

Sample Preparation: Prepare a solution of purified virus particles at a suitable concentration in a buffered solution.

-

Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

-

Compound Addition: Add this compound or a vehicle control to the virus-dye mixture.

-

Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the samples while monitoring the fluorescence. As the capsid proteins unfold due to heat, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve. An increase in the Tm in the presence of this compound indicates stabilization of the capsid.

The general workflow for these experimental protocols is illustrated below:

References

- 1. Comparative analysis of the molecular mechanism of resistance to this compound across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The capsid binder this compound and the novel protease inhibitor SG85 inhibit enterovirus 71 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. virtus-rr.com [virtus-rr.com]

- 5. Comparative analysis of the molecular mechanism of resistance to this compound across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RCT of this compound in Patients With COPD and Human Rhinovirus/Enterovirus Upper Respiratory Infection [ctv.veeva.com]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. The Capsid Binder this compound and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]

Vapendavir: A Technical Guide to its Early-Stage Antiviral Properties

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vapendavir (formerly BTA-798) is a potent, orally bioavailable small molecule inhibitor targeting a broad spectrum of picornaviruses, a family of viruses responsible for a range of human diseases including the common cold (human rhinovirus), hand-foot-and-mouth disease, and potentially severe neurological conditions (enteroviruses). Early-stage research has characterized this compound as a capsid-binding agent that prevents viral entry into host cells. This technical guide provides an in-depth overview of its mechanism of action, in vitro antiviral potency, key experimental protocols used in its evaluation, and its resistance profile, consolidating foundational data for drug development professionals.

Core Mechanism of Action: Capsid Binding

This compound belongs to a class of antiviral compounds known as "capsid binders" or WIN compounds. Its mechanism of action is not directed at a host cell component but at the viral particle itself.

The Picornavirus capsid is comprised of four structural proteins: VP1, VP2, VP3, and VP4. A hydrophobic pocket exists within the VP1 protein of many picornaviruses. This pocket is crucial for the conformational changes the capsid must undergo during cell entry to release its RNA genome into the cytoplasm.

This compound specifically targets and occupies this hydrophobic pocket.[1][2] By binding within this site, this compound stabilizes the capsid, making it more rigid. This stabilization prevents the necessary conformational changes required for uncoating, effectively trapping the viral RNA within its protein shell and blocking the infection at an early stage.[1][3]

In Vitro Antiviral Spectrum and Potency

This compound demonstrates potent and broad-spectrum activity against clinically relevant picornaviruses. Its efficacy is typically measured by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits the virus's cytopathic effect by 50%.

| Virus Target | Strain(s) | EC50 Value | Cell Line | Reference |

| Enterovirus 71 (EV71) | Various Strains | 0.5 - 1.4 µM | - | [4][5] |

| Enterovirus 71 (EV71) | Panel of 21 Strains | Average of 0.7 µM | - | [6] |

| Human Rhinovirus (HRV) | 32 Serotypes | Median of 11.2 nM | - | [7] |

| Human Rhinovirus (HRV) | 39 Clinical Isolates | Median of 19.1 nM | - | [7] |

Note: The potent activity against a wide range of rhinovirus serotypes is particularly significant, as this is the primary causative agent of the common cold.

Key Experimental Protocols

The following sections detail the methodologies for foundational in vitro assays used to characterize this compound's antiviral properties.

Cytopathic Effect (CPE) Reduction Assay

This assay is the primary method for quantifying the in vitro efficacy of an antiviral compound. It measures the ability of the drug to protect host cells from virus-induced death (cytopathic effect).

Detailed Methodology:

-

Cell Seeding: An appropriate host cell line (e.g., HeLa, Vero, MRC-5) is seeded into 96-well microplates to form a confluent monolayer.[8]

-

Compound Preparation: this compound is dissolved (typically in DMSO) and serially diluted to create a range of test concentrations (e.g., eight serial half-log10 dilutions).[9]

-

Infection: The cell monolayers are infected with a predetermined amount of virus, usually at a specific multiplicity of infection (MOI).

-

Treatment: The prepared drug dilutions are added to the infected cells. Control wells include virus-only (100% CPE) and cells-only (0% CPE).[9]

-

Incubation: The plates are incubated for a period sufficient to allow for multiple cycles of viral replication and the development of >80% CPE in the virus-only control wells (typically 48-72 hours).[10]

-

Quantification of Cell Viability: After incubation, cell viability is measured. This is commonly done by staining the remaining viable cells with a dye like Crystal Violet or by using a metabolic indicator such as MTS or Neutral Red, followed by spectrophotometric analysis.[6][9]

-

Data Analysis: The absorbance readings are used to calculate the percentage of CPE reduction at each drug concentration. The EC50 value is then determined using regression analysis.[9]

In Vitro Resistance Selection Protocol

This experimental procedure is designed to identify the genetic basis of viral resistance to an antiviral agent by forcing the virus to evolve under selective pressure.

Detailed Methodology:

-

Initial Infection: Host cells are infected with the wild-type virus in the presence of a sub-optimal (partially inhibitory) concentration of this compound.

-

Virus Amplification: The culture is monitored until CPE is observed, indicating that some viral replication has occurred. The virus-containing supernatant from this culture is harvested.[11]

-

Serial Passage: The harvested virus is used to infect fresh cell monolayers, this time in the presence of a slightly higher concentration of this compound.[12]

-

Iterative Process: This process of harvesting and passaging the virus onto fresh cells with incrementally increasing drug concentrations is repeated for multiple passages.[11][12] A parallel culture is passaged without the drug as a control.

-

Isolation of Resistant Strain: After several passages, a viral population that can replicate efficiently at high concentrations of this compound is isolated.

-

Genotypic Analysis: The capsid-coding region (specifically the VP1 gene) of the resistant viral genome is sequenced to identify mutations responsible for the resistant phenotype.[7]

Resistance Profile

In vitro resistance to this compound can be readily selected in cell culture.[7]

-

Genetic Basis: Resistance is primarily conferred by amino acid substitutions within or near the VP1 drug-binding pocket.[7][13]

-

Common Mutations: Specific mutations identified in resistant strains include:

-

Mutations Outside the Pocket: Interestingly, mutations located outside the hydrophobic pocket have also been shown to contribute to resistance, such as G149C in hRV2 and K167E in EV-D68.[1]

-

Drug-Dependency: The G149C substitution in hRV2 resulted in a remarkable phenotype where viral replication became dependent on the presence of this compound, suggesting the drug may stabilize an otherwise less fit mutant capsid.[1][2]

-

Cross-Resistance: this compound-resistant isolates typically show cross-resistance to other capsid-binding agents like Pleconaril and Pirodavir, confirming a shared mechanism of action.[13]

References

- 1. Comparative analysis of the molecular mechanism of resistance to this compound across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Capsid Binder this compound and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative analysis of the molecular mechanism of resistance to this compound across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 10. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]

- 11. In vitro selection of Remdesivir resistance suggests evolutionary predictability of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Selection of Remdesivir-Resistant SARS-CoV-2 Demonstrates High Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Vapendavir: A Technical Guide for Drug Development Professionals

An in-depth analysis of the capsid-binding antiviral agent Vapendavir (BTA798), detailing its chemical properties, mechanism of action, and clinical evaluation.

This technical guide provides a comprehensive overview of this compound, a potent enteroviral capsid binder with demonstrated clinical activity against human rhinovirus (HRV). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical characteristics, mechanism of action, and methodologies for its evaluation.

Core Chemical and Physical Properties

This compound, with the CAS number 439085-51-5, is a small molecule inhibitor belonging to the benzisoxazole class.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 439085-51-5 | [1][2][3][4] |

| Molecular Formula | C21H26N4O3 | [1][2][3] |

| Molecular Weight | 382.46 g/mol | [2][3][4] |

| IUPAC Name | 3-ethoxy-6-(2-(1-(6-methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzo[d]isoxazole | [3] |

| Synonyms | BTA-798, BTA798 | [1][3][4] |

| Appearance | White Solid | [5] |

| Solubility | Soluble in DMSO, Chloroform (10 mg/ml), DMF (1 mg/ml) | [1][5] |

Mechanism of Action: Capsid Binding and Viral Entry Inhibition

This compound exerts its antiviral effect by acting as a capsid-binding agent.[1] It specifically targets a hydrophobic pocket within the VP1 capsid protein of rhinoviruses and other related enteroviruses.[6][7] This binding event stabilizes the viral capsid, preventing the conformational changes necessary for the virus to uncoat and release its genetic material into the host cell.[7] By inhibiting this crucial early step in the viral life cycle, this compound effectively halts viral replication.[8]

This compound binds to a hydrophobic pocket in the VP1 capsid protein, preventing viral uncoating.

Antiviral Activity

This compound has demonstrated potent in vitro activity against a broad range of human rhinovirus serotypes and other enteroviruses, including Enterovirus 71 (EV71).[1][9] The 50% effective concentrations (EC50) are typically in the nanomolar to low micromolar range.

| Virus | Cell Line | EC50 | Source |

| Human Rhinovirus 2 (HRV2) | HeLa Ohio | 1 ng/ml | [1] |

| Human Rhinovirus 14 (HRV14) | HeLa Ohio | 5 ng/ml | [1] |

| 39 HRV Clinical Isolates (median) | HeLa Ohio | 7.3 ng/ml | [1] |

| Enterovirus 71 (EV71) (average) | - | 0.7 µM | [1] |

| 21 EV71 Isolates | - | 0.5-1.4 µM | [4][9][10] |

Experimental Protocols

In Vitro Antiviral Activity Assessment: Cytopathic Effect (CPE) Reduction Assay

A common method to determine the antiviral potency of this compound is the cytopathic effect (CPE) reduction assay.

Methodology:

-

Cell Seeding: HeLa or other susceptible cells are seeded in 96-well plates and incubated overnight to allow for cell attachment.

-

Compound Dilution: this compound is serially diluted to create a range of concentrations.

-

Infection: The cell monolayers are infected with a known titer of the target virus.

-

Treatment: The diluted this compound is added to the infected cells. Control wells with no virus, virus only, and no compound are included.

-

Incubation: The plates are incubated until the virus-only control wells show complete CPE.

-

Readout: Cell viability is assessed using a colorimetric method, such as the MTS assay, which measures mitochondrial activity.

-

Data Analysis: The EC50 value is calculated as the concentration of this compound that inhibits the viral CPE by 50% compared to the virus control.

Workflow for determining the in vitro antiviral activity of this compound.

Clinical Trial in Patients with COPD and Rhinovirus Infection

This compound has been evaluated in clinical trials for its efficacy and safety in treating rhinovirus infections in patients with underlying respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD).

Study Design: A randomized, double-blind, placebo-controlled study.

Participant Population: Patients with a diagnosis of Stage 2 COPD.[10][11]

Methodology:

-

Screening: Participants are screened for eligibility, including a diagnosis of Stage 2 COPD.[10][11]

-

Rhinovirus Challenge: Participants are intranasally infected with a rhinovirus.[11]

-

Symptom Monitoring: Patients are monitored for the onset of upper and lower respiratory symptoms.[10][11]

-

Randomization and Treatment: Upon self-reported onset of symptoms, participants are randomized to receive either oral this compound or a placebo.[11] Treatment typically continues for seven days.[10][11]

-

Data Collection: Throughout the study, data on respiratory symptoms, viral load (from nasal lavage and sputum), and lung function are collected.[8][10]

-

Endpoints: The primary endpoints often include the change in respiratory symptom scores, while secondary endpoints may include viral load and time to illness resolution.[10]

-

Safety Monitoring: Adverse events are monitored throughout the trial.[10]

A simplified workflow of a clinical trial evaluating this compound in COPD patients.

Clinical Significance and Future Directions

Clinical studies have shown that this compound can significantly improve both upper and lower respiratory symptoms in patients with COPD infected with rhinovirus and shorten the duration of the illness.[8][10] These findings are supported by reductions in viral load in treated individuals.[8][10] this compound has been generally well-tolerated in clinical trials.[10][12] As the only direct-acting antiviral for rhinovirus currently in late-stage clinical development, this compound holds promise as a potential therapy to mitigate the severity of rhinovirus-induced exacerbations in vulnerable patient populations with respiratory diseases such as asthma and COPD.[8][10][11] Further research and clinical trials will be crucial to fully establish its therapeutic role.

References

- 1. Comparative analysis of the molecular mechanism of resistance to this compound across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. The Capsid Binder this compound and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. RCT of this compound in Patients With COPD and Human Rhinovirus/Enterovirus Upper Respiratory Infection [ctv.veeva.com]

- 9. A Phase 2 Study of this compound in Asthmatic Adults With Symptomatic Human Rhinovirus Infection | MedPath [trial.medpath.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. virtus-rr.com [virtus-rr.com]

- 12. hra.nhs.uk [hra.nhs.uk]

initial cytotoxicity studies of Vapendavir

An In-depth Technical Guide to the Initial Cytotoxicity Studies of Vapendavir

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the . It is intended for informational purposes for a technical audience and is not a substitute for a comprehensive review of the primary literature or formal preclinical safety and toxicology reports.

Introduction

This compound (formerly BTA798) is an orally bioavailable antiviral compound that has been investigated for the treatment of infections caused by rhinoviruses and other enteroviruses. As a capsid-binding agent, this compound inhibits viral replication by preventing the virus from attaching to and entering host cells. The initial assessment of any new therapeutic agent involves a thorough evaluation of its cytotoxicity to ensure a favorable safety profile and to determine its therapeutic index. This guide provides a summary of the available information on the initial in vitro cytotoxicity studies of this compound, including experimental methodologies and data presentation.

Quantitative Cytotoxicity Data

Direct and comprehensive quantitative data from on uninfected cell lines, such as 50% cytotoxic concentration (CC50) values, are not extensively reported in publicly available literature. The primary focus of published studies has been on the antiviral efficacy of this compound, often presented as the 50% effective concentration (EC50) required to inhibit viral replication.

While specific CC50 values are not provided, the selectivity index (SI), which is the ratio of CC50 to EC50, is often used to describe the therapeutic window of an antiviral compound. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity. Although not explicitly quantified in many public documents, the progression of this compound to clinical trials suggests a favorable selectivity index was determined during preclinical development.

For context, the following table summarizes the reported EC50 values for this compound against various Enterovirus 71 (EV71) strains, as this is the most detailed public data available regarding its in vitro activity.

Table 1: Antiviral Activity (EC50) of this compound against Enterovirus 71 (EV71) Strains

| Cell Line | Virus Strain | EC50 (µM) |

| HeLa | EV71 (various strains) | 0.5 - 1.4[1] |

It is important to note that the absence of published CC50 data does not imply a lack of cytotoxicity testing. Rigorous preclinical toxicology studies are a prerequisite for advancing a compound to clinical trials.

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays that are mentioned in the literature for the evaluation of antiviral compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a second-generation colorimetric assay that is similar to the MTT assay. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in cell culture medium. This allows for a more straightforward procedure as it does not require a solubilization step.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24-72 hours).

-

MTS Reagent Addition: Add the combined MTS/PES (phenazine ethosulfate) solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Determine the cell viability and CC50 value as described for the MTT assay.

Signaling Pathways in this compound-Mediated Cytotoxicity

There is currently no publicly available information elucidating the specific cellular signaling pathways that may be modulated by this compound to induce cytotoxicity. Preclinical safety evaluations would have investigated potential off-target effects and cellular toxicity mechanisms, but these findings are not detailed in the reviewed literature.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing of this compound

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Conclusion

The publicly available data on the initial cytotoxicity of this compound is limited, with most studies focusing on its antiviral efficacy. While it is evident that cytotoxicity assessments were conducted as part of its preclinical development, leading to its advancement into clinical trials, specific CC50 values across a variety of cell lines are not readily accessible in the scientific literature. The provided experimental protocols for standard cytotoxicity assays offer a framework for how such studies are typically performed. Further detailed information on the cytotoxicity profile and any associated cellular mechanisms would likely be found in proprietary preclinical toxicology reports.

References

Methodological & Application

Vapendavir: Comprehensive Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the preparation, storage, and application of Vapendavir, a potent enteroviral capsid binder. This document is intended to guide researchers in utilizing this compound for in vitro antiviral studies.

Introduction to this compound

This compound (formerly BTA798) is an investigational antiviral compound that exhibits broad-spectrum activity against picornaviruses, including rhinoviruses and enteroviruses, which are responsible for the common cold and other serious illnesses.[1][2][3] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1.[1][2] This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA into the host cell cytoplasm.[1]

This compound Solution Preparation and Solubility

For research purposes, this compound is commonly supplied as this compound diphosphate, a salt form with enhanced aqueous solubility and stability compared to the free base.[3]

Table 1: Solubility of this compound Diphosphate

| Solvent | Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | 4 mg/mL (6.92 mM)[4], 6.75 mg/mL (11.67 mM)[2] | Sonication may be required to fully dissolve the compound.[4] Use of hygroscopic DMSO can significantly impact solubility; it is recommended to use a fresh, unopened vial of DMSO.[2] |

| Aqueous Buffer | Enhanced solubility compared to the free base.[3] | A specific quantitative value for aqueous solubility is not readily available in the reviewed literature. It is recommended to test solubility in the desired aqueous buffer starting with low concentrations. |

Storage and Stability

Proper storage of this compound is crucial to maintain its antiviral activity.

Table 2: Storage Conditions for this compound Solutions

| Solution Type | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | Store in a dry, dark place. |

| Stock Solution in DMSO | -80°C | 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles.[2] |

| Stock Solution in DMSO | -20°C | 1 month[2] | Ensure the container is sealed to prevent moisture absorption.[2] |

| Working Solutions in Cell Culture Media | Prepared fresh for each experiment | Not recommended for long-term storage | The stability of this compound in cell culture media at 37°C has not been extensively reported. To ensure consistent results, it is best practice to prepare fresh dilutions from the frozen stock solution for each experiment. |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound diphosphate in DMSO, a common starting concentration for in vitro antiviral assays.

Materials:

-

This compound diphosphate powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass: Determine the mass of this compound diphosphate needed to prepare the desired volume of a 10 mM solution. The molecular weight of this compound diphosphate is 578.45 g/mol .

-

Mass (mg) = 10 mmol/L * Volume (L) * 578.45 g/mol * 1000 mg/g

-

-

Weigh the compound: Carefully weigh the calculated amount of this compound diphosphate powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of high-purity DMSO to the tube containing the this compound diphosphate powder.

-

Dissolve the compound: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for short intervals until the solution is clear.[4]

-

Aliquot and store: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]

Cytopathic Effect (CPE) Reduction Assay

This protocol provides a general framework for determining the antiviral activity of this compound against a susceptible virus using a cytopathic effect (CPE) reduction assay. This assay measures the ability of the compound to protect cells from virus-induced death.

Materials:

-

Susceptible host cell line (e.g., HeLa, Vero cells)

-

Virus stock with a known titer

-

This compound stock solution (10 mM in DMSO)

-

Cell culture medium (e.g., MEM, DMEM) supplemented with fetal bovine serum (FBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS, MTT, or a commercial kit)

-

Plate reader

Procedure:

-

Cell Seeding: Seed a 96-well plate with the host cell line at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Dilution: Prepare a serial dilution of the this compound stock solution in cell culture medium. The final concentrations should typically range from low micromolar to nanomolar levels, depending on the virus being tested. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Treatment of Cells: After 24 hours, remove the growth medium from the cells and add the serially diluted this compound solutions to the respective wells. Include wells for "virus control" (cells with virus but no compound) and "cell control" (cells with medium only).

-

Virus Infection: Add the virus to all wells except the "cell control" wells at a multiplicity of infection (MOI) that will cause complete CPE in the "virus control" wells within 48-72 hours.

-

Incubation: Incubate the plate at the optimal temperature for the specific virus and cell line (typically 37°C) for 48-72 hours, or until approximately 90-100% CPE is observed in the "virus control" wells.

-

Assessment of Cell Viability: Add the cell viability reagent to all wells according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength. The 50% effective concentration (EC50), which is the concentration of this compound that protects 50% of the cells from virus-induced death, can be calculated using a dose-response curve fitting software.

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow.

Caption: this compound binds to the VP1 protein of the picornavirus capsid, stabilizing it and preventing the uncoating process required for viral RNA release.

Caption: A typical workflow for evaluating the antiviral efficacy of this compound using a cell-based cytopathic effect (CPE) reduction assay.

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, it is essential to follow standard laboratory safety practices when handling this compound.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

In case of contact with eyes or skin, rinse immediately with plenty of water.

-

For research use only. Not for human or veterinary use.

By following these guidelines and protocols, researchers can effectively and safely utilize this compound as a tool to study picornavirus replication and develop novel antiviral therapies.

References

- 1. Comparative analysis of the molecular mechanism of resistance to this compound across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative analysis of the molecular mechanism of resistance to this compound across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound diphosphate | TargetMol [targetmol.com]

Application Notes and Protocols for Plaque Reduction Assay Using Vapendavir

For Researchers, Scientists, and Drug Development Professionals